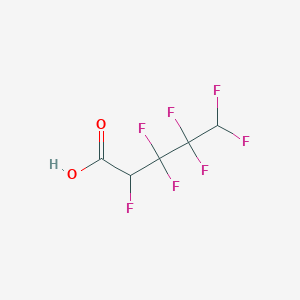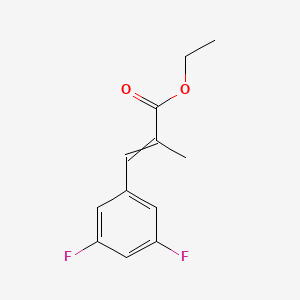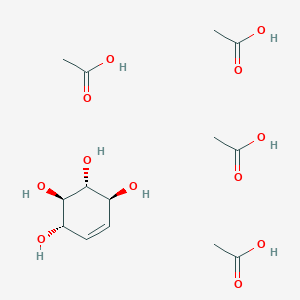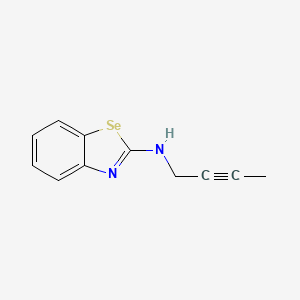
N-(But-2-yn-1-yl)-1,3-benzoselenazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(But-2-yn-1-yl)-1,3-benzoselenazol-2-amine is a heterocyclic compound containing selenium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-2-yn-1-yl)-1,3-benzoselenazol-2-amine typically involves the reaction of 2-aminobenzoselenazole with but-2-yn-1-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(But-2-yn-1-yl)-1,3-benzoselenazol-2-amine can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The but-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(But-2-yn-1-yl)-1,3-benzoselenazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique selenium-containing structure.
Mechanism of Action
The mechanism of action of N-(But-2-yn-1-yl)-1,3-benzoselenazol-2-amine is not fully understood. it is believed that the selenium atom plays a crucial role in its biological activity. Selenium can interact with various biomolecules, potentially leading to the formation of reactive oxygen species (ROS) and subsequent oxidative stress in cells. This oxidative stress can induce cell death in cancer cells or inhibit the growth of microorganisms .
Comparison with Similar Compounds
Similar Compounds
N-(3-phenylprop-2-yn-1-yl)aniline: Another compound with a similar structure but containing a phenyl group instead of a benzoselenazole ring.
Linagliptin: A compound with a but-2-yn-1-yl group, used as a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.
Uniqueness
N-(But-2-yn-1-yl)-1,3-benzoselenazol-2-amine is unique due to the presence of the selenium atom in its structure. Selenium-containing compounds are relatively rare and often exhibit unique chemical and biological properties. This makes this compound a valuable compound for further research and development.
Properties
CAS No. |
161765-66-8 |
|---|---|
Molecular Formula |
C11H10N2Se |
Molecular Weight |
249.18 g/mol |
IUPAC Name |
N-but-2-ynyl-1,3-benzoselenazol-2-amine |
InChI |
InChI=1S/C11H10N2Se/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11/h4-7H,8H2,1H3,(H,12,13) |
InChI Key |
HRNXJFJFMWNYAM-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNC1=NC2=CC=CC=C2[Se]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




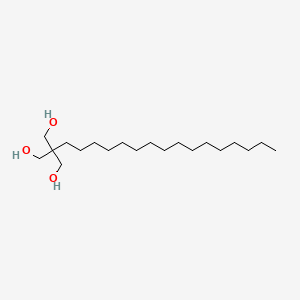

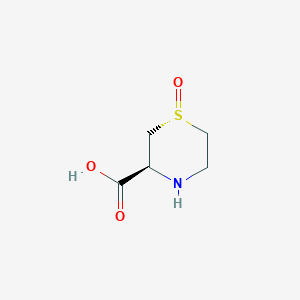
![1H-Isoindole-1,3(2H)-dione, 2-[[2-hydroxy-5-(1-methylethyl)phenyl]thio]-](/img/structure/B12564384.png)
![Cyclopropanecarboxylicacid, 2-[(acetyloxy)methyl]-, (1R,2R)-](/img/structure/B12564388.png)
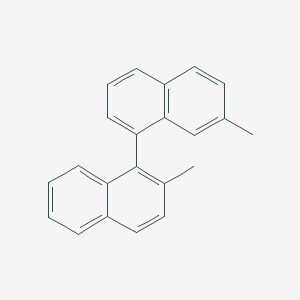
![[12-(Ethylamino)dodecyl]phosphonic acid](/img/structure/B12564399.png)
![(3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate](/img/structure/B12564409.png)
![4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B12564414.png)
